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Erythro-D-β-Hydroxynorleucine -

Erythro-D-β-Hydroxynorleucine

Catalog Number: EVT-249098
CAS Number:
Molecular Formula:
Molecular Weight: 161.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythro-D-β-Hydroxynorleucine is a hydroxylated derivative of norleucine, an amino acid that is structurally similar to leucine. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The "erythro" designation indicates the specific stereochemistry of the molecule, which is crucial for its biological function.

Source

Erythro-D-β-Hydroxynorleucine can be synthesized through various biocatalytic methods, particularly using enzymes that facilitate hydroxylation reactions. These methods often involve α-ketoglutarate-dependent dioxygenases, which are known for their ability to introduce hydroxyl groups into organic molecules.

Classification

Erythro-D-β-Hydroxynorleucine falls under the category of α-amino acids and is classified as a non-proteinogenic amino acid. Its structural characteristics enable it to participate in various biochemical pathways, making it a subject of interest in both synthetic and natural product chemistry.

Synthesis Analysis

Methods

The synthesis of erythro-D-β-Hydroxynorleucine can be achieved through several approaches:

  1. Enzymatic Hydroxylation: Utilizing α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation of norleucine at specific carbon positions. For instance, studies have shown that these enzymes can effectively convert norleucine into its hydroxylated derivatives with high regioselectivity and yield .
  2. Chemical Synthesis: Traditional organic synthesis methods may also be employed, involving the use of protecting groups and selective reactions to achieve the desired hydroxylation at the β-position of norleucine .

Technical Details

The enzymatic approach typically involves:

  • Substrate Preparation: Norleucine is prepared as the substrate for enzymatic reactions.
  • Reaction Conditions: The reaction is conducted under optimal conditions (pH, temperature) to maximize enzyme activity.
  • Product Isolation: Post-reaction, products are isolated using chromatography techniques to purify erythro-D-β-Hydroxynorleucine.
Molecular Structure Analysis

Structure

Erythro-D-β-Hydroxynorleucine features a β-hydroxyl group attached to the carbon adjacent to the amino group. The molecular formula can be represented as C₇H₁₄N₂O₂, indicating the presence of two nitrogen atoms (from the amino groups) and two oxygen atoms (from the hydroxyl groups).

Data

The structural configuration is critical for its biological activity:

  • Stereochemistry: The erythro configuration refers to the specific spatial arrangement of atoms in the molecule, which influences its interaction with biological targets.
  • Molecular Weight: The molecular weight of erythro-D-β-Hydroxynorleucine is approximately 158.19 g/mol.
Chemical Reactions Analysis

Reactions

Erythro-D-β-Hydroxynorleucine can undergo various chemical reactions typical for amino acids:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  3. Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, affecting its reactivity and stability .

Technical Details

The hydroxylation reaction typically involves:

  • Catalysts: Enzymes such as dioxygenases facilitate the transfer of oxygen from molecular oxygen to the substrate.
  • Co-factors: α-Ketoglutarate serves as a co-factor in these enzymatic reactions, providing necessary electrons during hydroxylation.
Mechanism of Action

Process

The mechanism through which erythro-D-β-Hydroxynorleucine exerts its effects typically involves:

  1. Enzyme Interaction: Binding to specific enzymes that recognize its structure.
  2. Biochemical Pathways: Participation in metabolic pathways where it may act as a substrate or product influencing physiological processes.

Data

Research indicates that derivatives like erythro-D-β-Hydroxynorleucine can modulate enzyme activity or receptor interactions due to their structural similarities with naturally occurring amino acids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic functional groups.

Relevant Data or Analyses

Studies have shown that variations in pH and temperature can significantly affect the stability and reactivity of erythro-D-β-Hydroxynorleucine .

Applications

Scientific Uses

Erythro-D-β-Hydroxynorleucine has several potential applications:

  1. Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds.
  2. Biocatalysis Research: Its synthesis through biocatalytic pathways provides insights into enzyme mechanisms and applications in synthetic biology.
  3. Nutritional Studies: Investigated for its role in metabolic pathways related to muscle growth and repair due to its structural similarity to proteinogenic amino acids .
Biosynthetic Origins and Evolutionary Context of Erythro-D-β-Hydroxynorleucine

Enzymatic Pathways for Stereospecific Hydroxylation in Non-Proteinogenic Amino Acid Biosynthesis

Erythro-D-β-Hydroxynorleucine belongs to the class of β-hydroxy amino acids characterized by chiral centers at both α- and β-carbons. Its biosynthesis requires stereospecific hydroxylation at the β-carbon position of a norleucine precursor, a reaction primarily mediated by Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) or cytochrome P450 monooxygenases (CYP450s). KDOs utilize molecular oxygen and α-ketoglutarate as co-substrates, performing two-electron oxidation that hydroxylates unactivated C-H bonds with strict erythro diastereoselectivity. This mechanistic precision arises from substrate positioning within the enzyme's active site, where van der Waals forces and hydrogen bonding constrain the precursor's orientation, ensuring D-configuration retention at the α-carbon [7] [3].

In microbial systems, such as Streptomyces, hydroxylation often occurs on aminoacyl-tRNA-bound substrates or within nonribosomal peptide synthetase (NRPS) assembly lines. For example, MppO—a KDO homolog—catalyzes β-hydroxylation of enduracididine during mannopeptimycin biosynthesis, demonstrating template-directed stereocontrol [8]. Similarly, fungal CYP450s (e.g., Ff5H from Fusarium fujikuroi) hydroxylate aliphatic amino acid side chains at C-β positions, though with variable substrate specificity compared to bacterial KDOs [6]. The erythro selectivity in Erythro-D-β-Hydroxynorleucine biosynthesis likely parallels these systems, where enzyme-substrate interactions force syn periplanar geometry during radical rebound steps [7].

Table 1: Enzymatic Systems for β-Hydroxylation of Aliphatic Amino Acids

Enzyme ClassOrganismSubstrate SpecificityDiastereoselectivityCofactor Requirements
Fe(II)/α-KG-Dependent Dioxygenases (KDOs)Streptomyces spp.L/D-α-amino acids with C3-C6 chainsErythro preferenceα-Ketoglutarate, O2, Fe2+
Cytochrome P450 MonooxygenasesFusarium fujikuroiBranched-chain aliphatic amino acidsVariable (threo/erythro)NADPH, O2, P450 reductase
Rieske OxygenasesPseudomonas spp.Non-proteinogenic D-amino acidsErythro dominantFerredoxin, NADH, O2

Evolutionary Retention of D-Amino Acid Metabolism Enzymes in Eukaryotic Systems

The persistence of D-amino acid metabolic pathways in eukaryotes—including enzymes capable of synthesizing Erythro-D-β-Hydroxynorleucine—reflects adaptive coevolution with secondary metabolism. Plants retain ancestral bacterial racemase homologs (e.g., alanine racemase-like enzymes) that generate D-amino acids as chemical defenses against herbivores or soil pathogens. These compounds disrupt protein folding or act as antimetabolites in competitors, providing ecological selective advantage [2] [10]. Notably, D-amino acid oxidase (DAO) in Arabidopsis exhibits broad substrate tolerance, metabolizing neutral/basic D-amino acids but showing negligible activity toward β-hydroxylated derivatives like Erythro-D-β-Hydroxynorleucine. This suggests evolutionary conservation of hydroxylated D-amino acids for specialized roles rather than catabolism [5].

In mammals, DAO serves dual functions: it modulates synaptic D-serine levels in the CNS and generates H2O2 from bacterial D-amino acids at mucosal interfaces. The enzyme's substrate exclusion of β-hydroxy-D-amino acids implies they evade degradation, potentially functioning as signaling molecules or enzyme inhibitors. Phylogenetic analyses reveal DAO orthologs in vertebrates share >80% sequence identity, indicating strong purifying selection after the divergence from invertebrate lineages, which lack analogous hydroxylation pathways [5] [9].

Table 2: Eukaryotic Enzymes Interacting with D-β-Hydroxy Amino Acids

Eukaryotic LineageKey EnzymesProposed Biological RoleSubstrate Specificity Notes
Flowering Plants (e.g., Lysionotus pauciflorus)CYP82D hydroxylases, D-amino acid transferasesAbiotic stress adaptation, pathogen defenseHydroxylates flavones; inert toward β-hydroxy-D-amino acids
MammalsD-Amino Acid Oxidase (DAO)Innate immunity, neurotransmitter regulationLow affinity for β-hydroxylated D-amino acids
FungiAlanine racemase, D-serine dehydrataseCell wall remodeling, sporulationBroad racemization but no hydroxylation activity

Comparative Analysis of Microbial vs. Eukaryotic Hydroxylation Gene Clusters

Microbial biosynthesis of Erythro-D-β-Hydroxynorleucine occurs within compact operons encoding hydroxylases (e.g., KDOs), precursor synthases, and transporter proteins. In actinomycetes, genes like mppO (β-hydroxylase) and mppJ (methyltransferase) cluster with NRPS modules, enabling substrate channeling and minimizing intermediate toxicity [8] [4]. This contrasts with eukaryotic pathways, where hydroxylation genes are dispersed across chromosomes and regulated by modular transcription factors. For instance, plant CYP450s involved in amino acid hydroxylation (e.g., CYP82D subfamily) lack physical linkage to precursor biosynthesis genes, relying on transcriptional co-regulation via jasmonate-responsive promoters [6].

Horizontal gene transfer (HGT) underpins the patchy phylogenetic distribution of D-β-hydroxy amino acid pathways. Bacterial dadX (alanine racemase) and vioC (arginine hydroxylase) homologs occur in plant genomes as fossil operons, but their hydroxylase components show domain architectures distinct from microbial KDOs. Lamiaceae-specific CYP82Ds (e.g., SbCYP82D1.1 in Scutellaria) share <30% identity with streptomycete hydroxylases, suggesting convergent evolution of β-hydroxylation function [6] [9]. Eukaryotic gene clusters also exhibit reduced enzymatic autonomy, often requiring cytosolic trans-acting partners absent in bacteria. For example, plant hydroxylases depend on NADPH-cytochrome P450 reductases for electron transfer, whereas bacterial KDOs are redox-autonomous [6] [3].

Key Evolutionary Distinctions:

  • Cluster Organization: Microbial operons enable coordinated expression (e.g., mppO-mppQ-mppR in Streptomyces), whereas eukaryotic genes rely on enhancer-promoter interactions across loci [8] [6].
  • Substrate Specificity: Bacterial hydroxylases accept free D-amino acids (e.g., D-norleucine), while eukaryotic counterparts prefer protein-bound residues or secondary metabolites [4] [6].
  • Evolutionary Trajectory: Fungal/plant hydroxylases derive from cyanobacterial endosymbionts via HGT, while animal enzymes show de novo innovation from ancestral oxidoreductases [9] [2].

Table 3: Contrasting Hydroxylation Systems in Microbial vs. Eukaryotic Lineages

FeatureMicrobial SystemsEukaryotic Systems
Gene Cluster ArchitectureTight operons (<10 kb) with co-transcribed hydroxylases/precursor genesDispersed genes (>100 kb apart); coordinated via transcription factors
Hydroxylase Redox PartnersSelf-sufficient (KDOs) or fused reductase domains (P450s)Require separate reductases (e.g., CPR for plant CYP450s)
Evolutionary MechanismHorizontal gene transfer dominantVertical descent with neofunctionalization
Representative EnzymesMppO (KDO), VioC (hydroxylase)CYP82D (plant), DAO (mammals)

Properties

Product Name

Erythro-D-β-Hydroxynorleucine

Molecular Weight

161.2

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